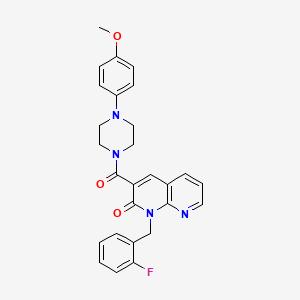

1-(2-fluorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Description

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core substituted with a fluorobenzyl group at position 1 and a piperazine-carbonyl moiety at position 2.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN4O3/c1-35-22-10-8-21(9-11-22)30-13-15-31(16-14-30)26(33)23-17-19-6-4-12-29-25(19)32(27(23)34)18-20-5-2-3-7-24(20)28/h2-12,17H,13-16,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPYOASCJURZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the 1,8-Naphthyridine Core

Key structural analogs differ in substituents on the benzyl group and piperazine moiety, influencing physicochemical and pharmacological properties:

Impact of Substituents on Physicochemical Properties

- Benzyl Group: Electron-Withdrawing Groups (Cl, F): Enhance metabolic stability and π-π stacking interactions. The 2-fluorobenzyl group in the target compound may reduce steric hindrance compared to 3-chloro-2-fluorobenzyl analogs . 100–102 °C for bulkier 3-substituted analogs) .

- Piperazine Modifications: 4-Methoxyphenyl: Electron-donating methoxy groups may enhance solubility and hydrogen bonding vs. hydrophobic groups like 3-trifluoromethylphenyl in Compound 27 .

Research Findings and Limitations

- Spectroscopic Consistency: All analogs show characteristic 1H-NMR signals for the naphthyridinone core (δ 8.45–8.85 ppm for H-2/H-5) and IR carbonyl stretches (~1700 cm⁻¹) .

- Comparisons are inferred from structural analogs.

Q & A

Q. What are the foundational synthetic pathways for synthesizing this compound?

The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Formation of the piperazine-1-carbonyl intermediate using 1-(2-fluorobenzyl)piperazine (prepared via alkylation of piperazine with 2-fluorobenzyl bromide) .

- Step 2 : Coupling the intermediate with a 1,8-naphthyridin-2(1H)-one core. This is achieved using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .

- Step 3 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

Key Conditions : Reactions are performed in polar aprotic solvents (DMF, DCM) with bases (K₂CO₃) at 80–100°C. Yields are optimized by controlling reaction time (6–24 hours) .

Q. What analytical techniques are critical for structural validation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration. For example, the fluorobenzyl group shows distinct aromatic splitting patterns (δ 7.00–7.50 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₄FN₃O₃: 470.18; observed: 470.20) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1690 cm⁻¹) and piperazine N–H bends .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step?

- Catalyst Screening : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) for click chemistry-derived intermediates, improving yields from 60% to >90% .

- Solvent Optimization : Replace DMF with DCM/water biphasic systems to reduce side reactions .

- Temperature Control : Lowering the temperature to 50°C during carbodiimide-mediated coupling minimizes decomposition of the naphthyridinone core .

Q. How can spectral overlaps in NMR be resolved for accurate structural assignment?

- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals, resolving overlaps in aromatic regions (e.g., distinguishing fluorobenzyl vs. methoxyphenyl protons) .

- Deuterated Solvents : Use DMSO-d₆ instead of CDCl₃ to shift exchangeable protons (e.g., NH in piperazine) downfield .

- Variable Temperature NMR : Heating to 60°C reduces signal broadening caused by rotational isomerism in the piperazine ring .

Q. What computational strategies predict bioactivity and target interactions?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or Aurora kinases). The fluorobenzyl group shows strong hydrophobic interactions in ATP-binding pockets .

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., LogP = 3.2, suggesting moderate blood-brain barrier penetration) .

- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns, identifying key hydrogen bonds with residues like Asp831 in EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.